

How to prepare LEI-401 for intraperitoneal injection in mice

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Compound of Interest		
Compound Name:	LEI-401	
Cat. No.:	B2610359	Get Quote

Application Notes and Protocols for LEI-401

Topic: Preparation and Administration of **LEI-401** for Intraperitoneal Injection in Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract

LEI-401 is a potent, selective, and central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs) like the endocannabinoid anandamide.[1][2] By inhibiting NAPE-PLD, **LEI-401** effectively reduces the levels of various NAEs in the brain, making it a valuable chemical probe to investigate the biological roles of these signaling lipids. [1] In mice, **LEI-401** has been shown to modulate emotional behavior, activate the hypothalamus-pituitary-adrenal (HPA) axis, and impair fear extinction, effects that mimic cannabinoid CB1 receptor antagonism.[1][2] This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of **LEI-401** in mice for in vivo studies.

Physicochemical and Pharmacokinetic Properties

A summary of key quantitative data for **LEI-401** is presented below. This information is crucial for dose calculations and understanding the compound's behavior in vivo.

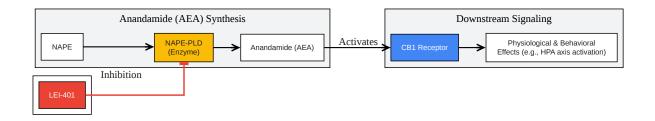


Property	Value	Reference(s)
Molecular Weight	421.54 g/mol	[3]
Formula	C24H31N5O2	[3]
Appearance	White to off-white solid	[3]
In Vitro IC50 (NAPE-PLD)	27 nM	[3][4]
Aqueous Solubility	Low (1.7 mg/L)	[1]
In Vivo Solubility	≥ 2.5 mg/mL in 10% DMSO / 90% corn oil	[4]
Recommended IP Dose	30 mg/kg	[1][4]
Pharmacokinetics (30 mg/kg IP in mice)		
Cmax	10,300 ng/mL	[3][4]
tmax	1 hour	[3][4]
AUC	38,600 h*ng/mL	[3][4]

Signaling Pathway of LEI-401

LEI-401 exerts its effects by inhibiting the NAPE-PLD enzyme. This action blocks the conversion of N-acylphosphatidylethanolamines (NAPEs) into N-acylethanolamines (NAEs), most notably anandamide (AEA). The resulting decrease in the endogenous AEA tone leads to reduced activation of cannabinoid receptor 1 (CB1), producing physiological and behavioral effects comparable to those of a CB1 receptor antagonist.





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Caption: Mechanism of action for LEI-401.

Experimental Protocols Materials and Equipment

- Compound: LEI-401 powder (CAS No. 2393840-15-6)
- Solvents:
 - o Dimethyl sulfoxide (DMSO), sterile, cell culture grade
 - Corn oil, sterile
- Equipment:
 - Analytical balance
 - Microcentrifuge tubes (1.5 mL or 2.0 mL)
 - Pipettes and sterile tips
 - Vortex mixer
 - Bath sonicator
 - Sterile syringes (e.g., 1 mL)



- Sterile needles (e.g., 25-27 gauge for mice)[5]
- Animal scale

Preparation of LEI-401 Formulation for Intraperitoneal Injection

This protocol describes the preparation of a **LEI-401** solution at a concentration suitable for a 30 mg/kg dose in mice, assuming a standard injection volume of 10 mL/kg.

Vehicle: 10% DMSO in 90% corn oil.[4]

- 1. Dose Calculation:
- Objective: Prepare a 3 mg/mL stock solution. This allows for a 30 mg/kg dose when injecting at a volume of 10 mL/kg body weight.
- Example for 1 mL of dosing solution:
 - Weigh out 3 mg of LEI-401 powder.
 - Required DMSO volume: 10% of 1 mL = 100 μL.
 - Required corn oil volume: 90% of 1 mL = 900 μL.
- 2. Step-by-Step Preparation:
- Accurately weigh 3 mg of LEI-401 powder and place it into a sterile 1.5 mL microcentrifuge tube.
- Add 100 μL of DMSO to the tube.[4]
- Vortex the tube vigorously for 1-2 minutes to dissolve the powder in DMSO. Gentle warming or brief sonication may be required if the compound does not dissolve readily.[3]
- Once the **LEI-401** is fully dissolved in DMSO, add 900 μL of sterile corn oil to the tube.[4]
- Vortex the mixture thoroughly for at least 5 minutes to ensure a homogenous and clear solution. The final solution should be clear and free of precipitates.[4]



• Store the prepared solution at room temperature and protect it from light. It is recommended to prepare the solution fresh on the day of the experiment.

Intraperitoneal (IP) Injection Procedure in Mice

This procedure should be performed by personnel trained in animal handling and injection techniques in accordance with institutional guidelines.

- 1. Animal Preparation:
- Weigh the mouse accurately to determine the precise injection volume.
 - Injection Volume (mL) = (Mouse Weight in kg) x 10 mL/kg
 - Example: For a 25 g mouse (0.025 kg), the volume is 0.025 kg * 10 mL/kg = 0.25 mL.
- Load the calculated volume of the 3 mg/mL LEI-401 solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.[5]
- 2. Restraint and Injection:
- Properly restrain the mouse. One common method is to scruff the mouse by the loose skin over its neck and shoulders to immobilize the head and body.
- Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.[5]
- Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid the cecum, urinary bladder, and other vital organs.[5]
- Insert the needle, with the bevel facing up, at approximately a 30-40 degree angle into the peritoneal cavity.[5]
- Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a
 blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a
 different site with a fresh needle.
- Slowly depress the plunger to administer the full volume of the LEI-401 solution.

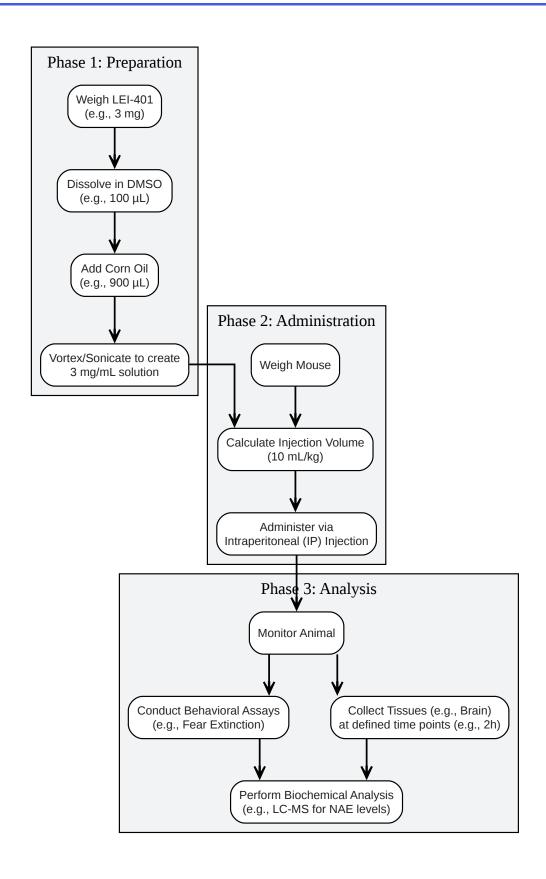


- Withdraw the needle smoothly and return the mouse to its cage.
- 3. Post-Injection Monitoring:
- Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
- The peak plasma concentration (t_{max}) of **LEI-401** after IP injection is approximately 1 hour.[3]
 [4] A significant reduction in brain anandamide levels is observed at 2 hours post-injection.[1]
 Plan subsequent behavioral or biochemical analyses accordingly.

Experimental Workflow

The following diagram outlines the complete workflow from preparation to post-injection analysis.





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Caption: Workflow for in vivo studies using LEI-401.



Safety Precautions

- Handle LEI-401 powder in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- DMSO can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
- Dispose of all chemical waste and used sharps according to institutional guidelines.

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